2-[(4-{[(4-methoxyphenyl)methyl]amino}quinazolin-2-yl)sulfanyl]-1-(4-methylpiperidin-1-yl)ethan-1-one
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Overview
Description
2-[(4-{[(4-methoxyphenyl)methyl]amino}quinazolin-2-yl)sulfanyl]-1-(4-methylpiperidin-1-yl)ethan-1-one is a complex organic compound that features a quinazoline core, a methoxyphenyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-{[(4-methoxyphenyl)methyl]amino}quinazolin-2-yl)sulfanyl]-1-(4-methylpiperidin-1-yl)ethan-1-one typically involves multiple steps. One common approach is the reduction of Schiff bases, which are formed by the condensation of an amine with an aldehyde or ketone. The reduction is often carried out using sodium borohydride (NaBH4) due to its selectivity and ability to reduce various functional groups without affecting reducible substituents like nitro and chloride groups .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. Catalysts such as lithium aluminum hydride (LiAlH4) or iron may be employed to facilitate the reduction process .
Chemical Reactions Analysis
Types of Reactions
2-[(4-{[(4-methoxyphenyl)methyl]amino}quinazolin-2-yl)sulfanyl]-1-(4-methylpiperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: As mentioned earlier, reduction can be achieved using agents like NaBH4 or LiAlH4.
Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group. Common reagents include halides and alkoxides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3
Reduction: NaBH4, LiAlH4
Substitution: Halides, alkoxides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen functionalities, while reduction typically results in the formation of secondary amines .
Scientific Research Applications
2-[(4-{[(4-methoxyphenyl)methyl]amino}quinazolin-2-yl)sulfanyl]-1-(4-methylpiperidin-1-yl)ethan-1-one has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and dyes.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.
Medicine: It may be explored for its potential therapeutic effects, particularly in the treatment of diseases where quinazoline derivatives have shown efficacy.
Mechanism of Action
The mechanism of action of 2-[(4-{[(4-methoxyphenyl)methyl]amino}quinazolin-2-yl)sulfanyl]-1-(4-methylpiperidin-1-yl)ethan-1-one involves its interaction with molecular targets and pathways. The quinazoline core is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity, while the piperidine ring could influence its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
- 2-[(4-chlorophenyl)aminomethyl]-6-methoxyphenol
Uniqueness
What sets 2-[(4-{[(4-methoxyphenyl)methyl]amino}quinazolin-2-yl)sulfanyl]-1-(4-methylpiperidin-1-yl)ethan-1-one apart is its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
2-[4-[(4-methoxyphenyl)methylamino]quinazolin-2-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2S/c1-17-11-13-28(14-12-17)22(29)16-31-24-26-21-6-4-3-5-20(21)23(27-24)25-15-18-7-9-19(30-2)10-8-18/h3-10,17H,11-16H2,1-2H3,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVKLHZRWMFWOJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NC3=CC=CC=C3C(=N2)NCC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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